N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties .
Mechanism of Action
Target of Action
N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex compound with potential biological activity. Protein kinases play active roles in signal transduction pathways in humans and their dysfunction can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .
Mode of Action
Similar compounds, such as pyrazolopyrimidine derivatives, have been reported to inhibit protein kinases . Inhibition of protein kinases can disrupt cellular signaling pathways, potentially leading to a variety of effects depending on the specific kinase and pathway involved .
Biochemical Pathways
Protein kinases, which similar compounds are known to inhibit, are involved in numerous cellular processes, including cell division, survival, and apoptosis . Therefore, inhibition of these kinases could potentially affect these and other related biochemical pathways.
Result of Action
The inhibition of protein kinases, as seen with similar compounds, can disrupt cellular signaling pathways and potentially lead to a variety of effects depending on the specific kinase and pathway involved .
Biochemical Analysis
Biochemical Properties
For instance, some pyrazolopyrimidines have been reported to inhibit protein kinase enzymes, which play a crucial role in cellular signal transduction .
Cellular Effects
Related pyrazolopyrimidines have been shown to have significant effects on various types of cells and cellular processes . For instance, some pyrazolopyrimidines have demonstrated potent antiproliferative activity against leukemia cell lines .
Molecular Mechanism
It is known that pyrazolopyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time in laboratory settings, including changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
It is known that pyrazolopyrimidines can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-bromoaniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid (CH3COOH) at room temperature.
Reduction: NaBH4 in methanol (CH3OH) under reflux conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anti-cancer properties, showing efficacy in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the bromine atom, which can enhance its biological activity and facilitate further functionalization through substitution reactions. This makes it a versatile compound for developing new derivatives with potentially improved pharmacological properties .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRVNSJDVYARHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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